REACTION_CXSMILES
|
[N:1]([C:8](OCC)=O)([C:3]([O:5][CH2:6][CH3:7])=[O:4])[NH2:2].Cl[CH2:14][CH2:15][CH2:16]CCl.[OH-:19].[K+]>CN1CCN(C)C1=O>[N:1]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:8][CH2:14][CH2:15][CH2:16][N:2]1[C:3]([O:5][CH2:6][CH3:7])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
N(N)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
25.9 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCl
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN1C(N(CC1)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500-ml, four-necked flask equipped with a reflux condenser, a stirrer
|
Type
|
TEMPERATURE
|
Details
|
gradually warmed up to 50°-60° C. and aged for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid matters
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure (110° C./1 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N(CCCC1)C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 143.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |